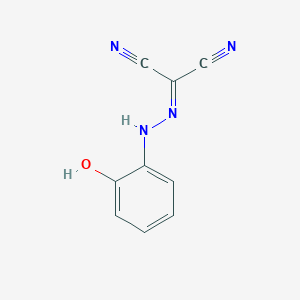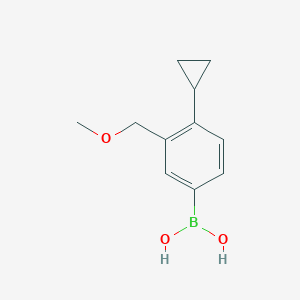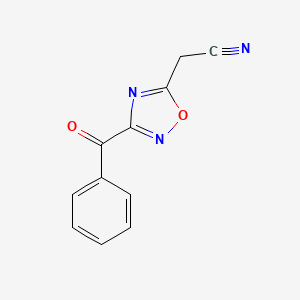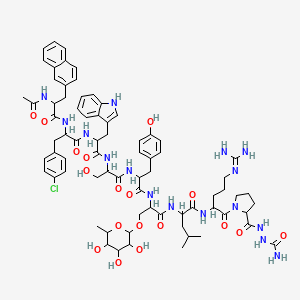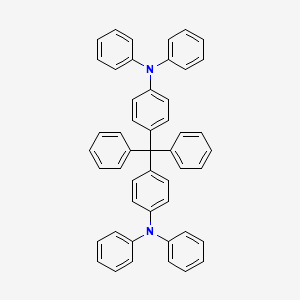
4,4'-(Diphenylmethylene)bis(N,N-diphenylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) is an organic compound with the molecular formula C49H38N2 and a molecular weight of 654.84 g/mol This compound is known for its unique structure, which consists of two N,N-diphenylaniline groups connected by a diphenylmethylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) typically involves the reaction of N,N-diphenylaniline with benzophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the diphenylmethylene bridge . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial production process often includes steps for purification and quality control to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of substituted products .
科学的研究の応用
4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of materials for organic light-emitting diodes (OLEDs) and other electronic devices[][4].
作用機序
The mechanism of action of 4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Some compounds similar to 4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) include:
- 4,4’-Methylenebis(N,N-dimethylaniline)
- 4,4’-Bis(N,N-diphenylamino)biphenyl
- 4,4’-Bis(N,N-diphenylamino)stilbene
Uniqueness
What sets 4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) apart from these similar compounds is its unique diphenylmethylene bridge, which imparts distinct chemical and physical properties.
特性
分子式 |
C49H38N2 |
|---|---|
分子量 |
654.8 g/mol |
IUPAC名 |
4-[diphenyl-[4-(N-phenylanilino)phenyl]methyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C49H38N2/c1-7-19-39(20-8-1)49(40-21-9-2-10-22-40,41-31-35-47(36-32-41)50(43-23-11-3-12-24-43)44-25-13-4-14-26-44)42-33-37-48(38-34-42)51(45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-38H |
InChIキー |
HXDJWKWBTIQLLL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083040.png)


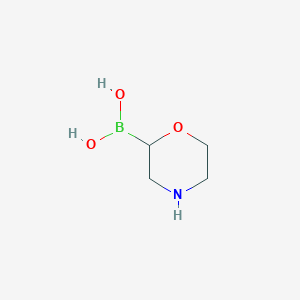
![5-[4-Bromo-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B14083068.png)
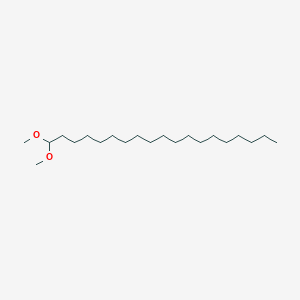
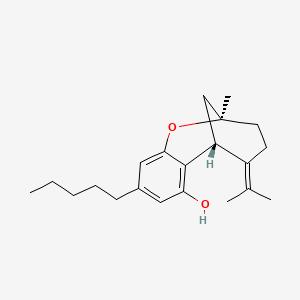
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083087.png)
